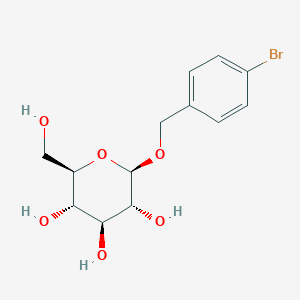
(4-Bromophenyl)methyl-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)methyl-beta-D-glucopyranoside is a synthetic carbohydrate derivative that features a brominated phenyl group attached to a glucopyranoside moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl-beta-D-glucopyranoside typically involves the glycosylation of a brominated phenylmethanol with a protected glucose derivative. A common method includes the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve throughput.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The phenyl ring and the glucopyranoside moiety can be subjected to oxidation and reduction reactions, respectively, to modify the compound’s properties.
Glycosidic Bond Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the parent alcohol and glucose.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted phenyl derivatives.
Oxidation Products: Carboxylic acids or quinones.
Reduction Products: Alcohols or deoxygenated derivatives.
科学研究应用
(4-Bromophenyl)methyl-beta-D-glucopyranoside has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of glycosylated drugs and prodrugs.
Biochemistry: Serves as a substrate for studying glycosidase enzymes and their inhibitors.
Materials Science: Utilized in the development of glycosylated polymers and hydrogels for biomedical applications.
作用机制
The biological activity of (4-Bromophenyl)methyl-beta-D-glucopyranoside is primarily due to its ability to interact with specific enzymes and receptors. The compound can inhibit glycosidase enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and cell signaling.
相似化合物的比较
Phenyl-beta-D-glucopyranoside: Lacks the bromine substituent, resulting in different reactivity and biological activity.
(4-Fluorophenyl)methyl-beta-D-glucopyranoside: Features a fluorine atom instead of bromine, leading to variations in electronic properties and reactivity.
(4-Chlorophenyl)methyl-beta-D-glucopyranoside:
Uniqueness: The presence of the bromine atom in (4-Bromophenyl)methyl-beta-D-glucopyranoside imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can be exploited in designing specific inhibitors or probes for biochemical studies.
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4-bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQSDKWCEKULBE-UJPOAAIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
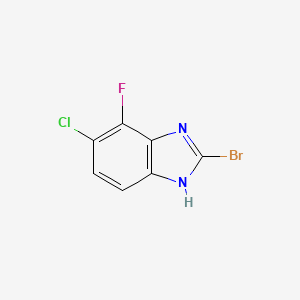
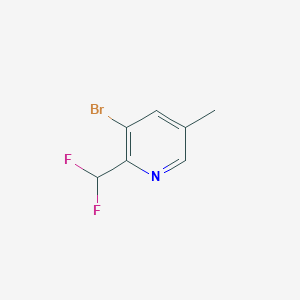
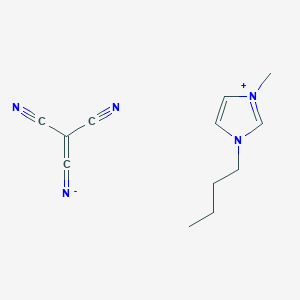
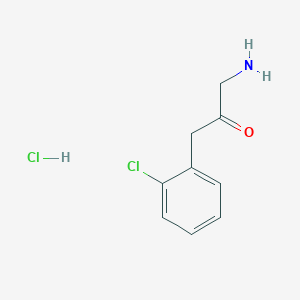

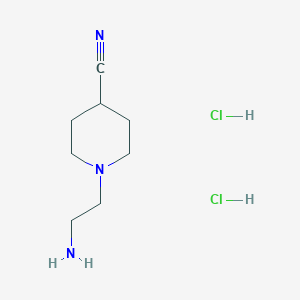
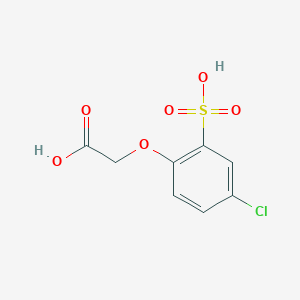
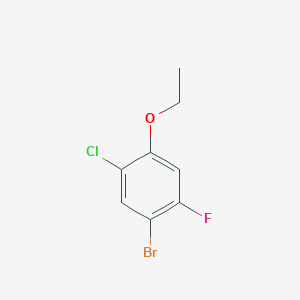
![(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383791.png)
![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)
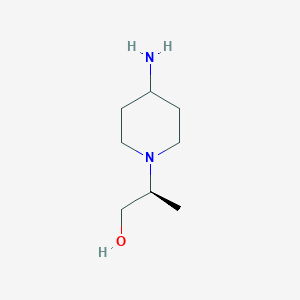
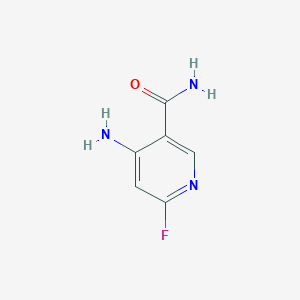
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)
![(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383800.png)
